![molecular formula C11H15ClN4 B1422969 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride CAS No. 1281695-27-9](/img/structure/B1422969.png)
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
Overview
Description
“3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are known for their biological activity and have many pharmaceutical applications . They are biologically active agents including antibacterial , antifungal , anxiolytic , herbicidal , and pesticidal , antithrombotic, anti-inflammatories, and antiproliferative agents .
Synthesis Analysis
The synthesis of triazolopyridines involves the use of the chlorinated agent NCS for hydrazones under very mild conditions . A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .Molecular Structure Analysis
The molecular structure of the compound was characterized by 1H NMR, 13 C NMR, FTIR, MS, and X-ray diffraction . The compound was crystallized in the monoclinic space group P 21/c .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyridines include oxidative cyclization using N-Chlorosuccinimide (NCS) for hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include its molecular weight, which is 238.72 .Scientific Research Applications
Synthesis and Crystal Structure
The compound has been utilized in the synthesis of various [1,2,4]triazolopyridines . These compounds are synthesized using oxidative cyclization and characterized by techniques like NMR, FTIR, MS, and X-ray diffraction . The crystal structure of these compounds provides valuable insights into their chemical properties and potential interactions with biological targets.
Anticancer Activity
Derivatives of triazolopyridine, including the compound , have shown promise as dual c-Met/VEGFR-2 inhibitors . These inhibitors play a crucial role in cancer treatment by targeting specific pathways involved in cancer cell proliferation and angiogenesis. The compound’s derivatives have demonstrated significant antiproliferative activities against various cancer cell lines.
Antiviral Properties
Some triazolopyridine derivatives exhibit potential antiviral activity . They have been tested for their efficacy against viruses like Herpes simplex, using assays based on virus growth inhibition on cell cultures . The results of these studies can lead to the development of new antiviral drugs.
Antibacterial Applications
The antibacterial activities of triazolopyridine derivatives have been explored, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli . These studies involve determining the minimum inhibitory concentrations (MICs) of the compounds, which is crucial for developing new antibacterial agents.
Medicinal Chemistry
In medicinal chemistry, triazolopyridines are valued for their broad range of biological activities. They act as inhibitors of mitogen-activated protein (MAP) kinases , which are involved in various cellular processes . This makes them potential candidates for the development of drugs targeting diseases related to these pathways.
Pharmaceutical Applications
The compound’s derivatives are known for their pharmaceutical applications due to their biological activity. They have been used as anxiolytics , antithrombotics , anti-inflammatories , and antiproliferatives . Their diverse pharmacological properties make them valuable for therapeutic use in multiple health conditions.
Future Directions
properties
IUPAC Name |
3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9;/h1-2,5,7,9,12H,3-4,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFVADPASHYPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2C=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride | |
CAS RN |
1281695-27-9 | |
Record name | 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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